molecular formula C10H22O3 B14455410 (2R,3R)-Decane-1,2,3-triol CAS No. 74867-37-1

(2R,3R)-Decane-1,2,3-triol

Cat. No.: B14455410
CAS No.: 74867-37-1
M. Wt: 190.28 g/mol
InChI Key: NRQTTYGIVFAJLQ-NXEZZACHSA-N
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Description

(2R,3R)-Decane-1,2,3-triol is an organic compound characterized by its three hydroxyl groups attached to a decane backbone. This compound is a stereoisomer, specifically an enantiomer, due to its chiral centers at the second and third carbon atoms. The presence of these hydroxyl groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-Decane-1,2,3-triol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of (2R,3R)-decane-2,3-dione using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl groups to hydroxyl groups.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of decane-2,3-dione. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The catalytic hydrogenation method is preferred for large-scale production due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-Decane-1,2,3-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the hydroxyl groups can lead to the formation of alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with halogens or other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in THF under reflux conditions.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products

    Oxidation: Decane-2,3-dione.

    Reduction: Decane.

    Substitution: Decane-2,3-dichloride.

Scientific Research Applications

(2R,3R)-Decane-1,2,3-triol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of (2R,3R)-Decane-1,2,3-triol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, facilitating various biochemical reactions. The compound can also undergo enzymatic transformations, leading to the formation of active metabolites that exert specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-Decane-1,2,3-triol: The enantiomer of (2R,3R)-Decane-1,2,3-triol with similar chemical properties but different biological activities.

    Decane-1,2,3-triol: A stereoisomer with different spatial arrangement of hydroxyl groups.

    Decane-1,2-diol: A related compound with two hydroxyl groups instead of three.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable in asymmetric synthesis and chiral resolution processes. Additionally, its ability to form multiple hydrogen bonds enhances its reactivity and interaction with biological molecules.

Properties

CAS No.

74867-37-1

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

(2R,3R)-decane-1,2,3-triol

InChI

InChI=1S/C10H22O3/c1-2-3-4-5-6-7-9(12)10(13)8-11/h9-13H,2-8H2,1H3/t9-,10-/m1/s1

InChI Key

NRQTTYGIVFAJLQ-NXEZZACHSA-N

Isomeric SMILES

CCCCCCC[C@H]([C@@H](CO)O)O

Canonical SMILES

CCCCCCCC(C(CO)O)O

Origin of Product

United States

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